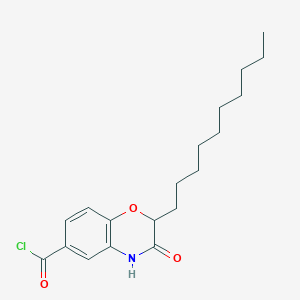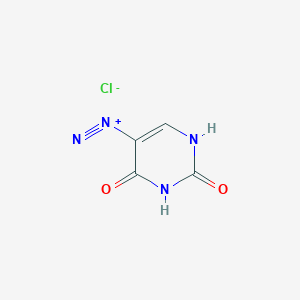![molecular formula C22H18N2O3 B14592305 N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide CAS No. 61438-68-4](/img/structure/B14592305.png)
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, a methylphenyl group, and a dihydroxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl cyanide with 4-bromobenzaldehyde under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the dihydroxybenzamide moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature and pressure, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
科学的研究の応用
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
類似化合物との比較
Similar Compounds
N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide: shares similarities with other cyano-substituted benzamides and phenyl derivatives.
4-Cyano-4’-methylbiphenyl: A structurally related compound with similar chemical properties.
2,6-Dihydroxybenzamide: Shares the dihydroxybenzamide moiety but lacks the cyano and methylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61438-68-4 |
|---|---|
分子式 |
C22H18N2O3 |
分子量 |
358.4 g/mol |
IUPAC名 |
N-[4-[cyano-(4-methylphenyl)methyl]phenyl]-2,6-dihydroxybenzamide |
InChI |
InChI=1S/C22H18N2O3/c1-14-5-7-15(8-6-14)18(13-23)16-9-11-17(12-10-16)24-22(27)21-19(25)3-2-4-20(21)26/h2-12,18,25-26H,1H3,(H,24,27) |
InChIキー |
IHEWMDJLNRGFGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)

![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)


![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)

![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)



